molecular formula C14H12O2 B14457427 1-Naphthaleneacetic acid, ethenyl ester CAS No. 74797-84-5

1-Naphthaleneacetic acid, ethenyl ester

Cat. No.: B14457427
CAS No.: 74797-84-5
M. Wt: 212.24 g/mol
InChI Key: XTEWVVKMLWULKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthaleneacetic acid, ethenyl ester is an organic compound derived from 1-naphthaleneacetic acid It is characterized by the presence of an ethenyl ester functional group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthaleneacetic acid, ethenyl ester can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthaleneacetic acid with vinyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneacetic acid, ethenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1-naphthaleneacetic acid and vinyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of naphthalene derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles or electrophiles depending on the desired product.

Major Products Formed:

    Hydrolysis: 1-Naphthaleneacetic acid and vinyl alcohol.

    Oxidation: Naphthalene derivatives with oxidized functional groups.

    Substitution: Various substituted naphthaleneacetic acid esters.

Scientific Research Applications

1-Naphthaleneacetic acid, ethenyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development, similar to other naphthaleneacetic acid derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-naphthaleneacetic acid, ethenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural plant hormones, influencing growth and development. The compound’s effects are mediated through binding to receptor proteins and modulating signal transduction pathways.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: The parent compound, which lacks the ethenyl ester group.

    Ethyl 1-naphthaleneacetate: An ester derivative with an ethyl group instead of an ethenyl group.

    2-Naphthaleneacetic acid: A positional isomer with the acetic acid group attached to the 2-position of the naphthalene ring.

Uniqueness: 1-Naphthaleneacetic acid, ethenyl ester is unique due to the presence of the ethenyl ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo specific reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

74797-84-5

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

ethenyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C14H12O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2

InChI Key

XTEWVVKMLWULKF-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.